molecular formula C28H18Cl10 B1669922 Ddt Technical CAS No. 8017-34-3

Ddt Technical

Cat. No. B1669922
CAS RN: 8017-34-3
M. Wt: 709 g/mol
InChI Key: HIZIFSYVXSKXIE-RSJBZBQMSA-N
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Description

Dichlorodiphenyltrichloroethane, commonly known as DDT, is a colorless, tasteless, and almost odorless crystalline chemical compound . It was first synthesized in 1874 by the Austrian chemist Othmar Zeidler . DDT was originally developed as an insecticide and became infamous for its environmental impacts .


Synthesis Analysis

Technical DDT is synthesized by reacting CCl3CHO with chlorobenzene . The technical product contains only 4% DDD .


Molecular Structure Analysis

DDT is an organochloride and its chemical formula is C14H9Cl5 . It is known for decades that the isomeric composition of DDT can be influenced substantially by environmental processes such as biotransformation or transfer between compartments .


Chemical Reactions Analysis

DDT and its degradation products may be transported from one medium to another by sorption, bioaccumulation, dissolution, or volatilization . In sediments, DDT strongly adheres to suspended particles, but once metabolized, DDE, the primary product, is slightly soluble in water .


Physical And Chemical Properties Analysis

DDT is a white amorphous powder that melts over the range of 80–94°C . Under standard conditions, the density of this compound is roughly equal to 1 gram per cubic centimetre .

Scientific Research Applications

1. Uptake Modeling of DDT and its Degradation Products

  • Summary of Application: This study estimates the uptake levels of DDT and its degradation products (o,p′-DDE and p,p′-DDE) in various crops by using crop-specific models (e.g., root, potato, leafy vegetables, cereal, fruit-tree models) in different compartments (root, potato, leaves, fruit, cereal, and water) using known environmental concentrations of DDT and its degradation products in soil .
  • Methods of Application: The researchers used modeling as an alternative method to estimate the environmental relevant levels of the contaminants. They applied crop-specific models on analyzed soil samples collected from Soke, Aydin, Turkey .
  • Results or Outcomes: The predicted accumulation levels of DDT and its degradation products were found mainly in leafy vegetables, roots, cereals, and potato. The highest concentration levels were found in leafy vegetables in soil, followed by root, cereals, and potato respectively .

2. Status, Sources, and Human Health Risk Assessment of DDT Pesticide Residues

  • Summary of Application: This research measured the concentrations of DDT and its metabolites in 19 sediment samples from a highly developed agricultural region in the upper reaches of the Yangtze River. The non-carcinogenic hazard quotient for different age groups was evaluated using reference doses provided by the USEPA, and the excess lifetime cancer risk due to eating fish was assessed based on the local eating habits .
  • Methods of Application: The researchers measured the concentrations of DDT and its metabolites in sediment samples and evaluated the non-carcinogenic hazard quotient for different age groups using reference doses provided by the USEPA .
  • Results or Outcomes: The region had a high level of residual DDT (12.84 ± 8.97 ng/g), which mainly came from the historically used technical DDT in agriculture. The non-carcinogenic risk was just acceptable in the region, but 11 of the 19 sites showed an unacceptable carcinogenic risk .

3. Environmental Issues of DDT Pollution and Bioremediation

  • Summary of Application: This review evaluates the worldwide contamination of DDT and its (eco) toxicological impact on living organisms. It also discusses several ways for DDT bioremediation from contaminated environments .
  • Methods of Application: The researchers compiled a multidisciplinary review to evaluate the levels of DDT contamination and its impact. They also presented reports on DDT biodegradation capabilities by microorganisms and ways to enhance bioremediation strategies .
  • Results or Outcomes: The review highlighted the high persistence of DDT and its metabolites in the environment due to their physicochemical properties. It also emphasized the need for efficient strategies for DDT bioremediation .

4. Development of a More Effective and Potentially Safer Form of DDT

  • Summary of Application: This research points to the possibility of developing a new version of solid DDT that can be administered in smaller amounts while reducing environmental impact .
  • Methods of Application: The researchers conducted experiments to develop a new form of DDT that is more effective and potentially safer .
  • Results or Outcomes: The research suggests the potential for a new version of DDT that could be more effective and potentially safer, reducing the amount needed and the environmental impact .

5. DDT Remediation in Contaminated Soils

  • Summary of Application: This review discusses the degradation and biodegradation pathways of DDT and its metabolites, particularly in soils. It also presents recent strategies to enhance bioavailability and related degradation issues .
  • Methods of Application: The researchers compiled a multidisciplinary review to evaluate the degradation and biodegradation pathways of DDT and its metabolites in soils. They also discussed various strategies to enhance bioavailability and related degradation issues .
  • Results or Outcomes: The review highlights the resilience and recalcitrant nature of DDT and the need for effective and reliable techniques for remediating contaminated soils. It also emphasizes the challenges due to sequestration and the formation of toxic metabolites during the degradation processes .

6. Development of a More Effective and Potentially Safer Form of DDT

  • Summary of Application: This research points to the possibility of developing a new version of solid DDT that can be administered in smaller amounts while reducing environmental impact .
  • Methods of Application: The researchers conducted experiments to develop a new form of DDT that is more effective and potentially safer .
  • Results or Outcomes: The research suggests the potential for a new version of DDT that could be more effective and potentially safer, reducing the amount needed and the environmental impact .

Safety And Hazards

DDT is a possible human carcinogen according to U.S. and International authorities . Exposure to high doses can cause vomiting, tremors or shakiness, and seizures . DDT is also known to act as an endocrine disruptor .

Future Directions

The hope is that the groundbreaking science now underway on the deep-ocean DDT dumping will ultimately inform how future investigations of other offshore dump sites are conducted . There is also a need for long-term studies to illuminate the full consequences of DDT and other biologically disruptive chemicals to help guide regulations .

properties

IUPAC Name

1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10;15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h2*1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZIFSYVXSKXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18Cl10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101001046
Record name 1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene--1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

709.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ddt Technical

CAS RN

8017-34-3
Record name DDT technical
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008017343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene--1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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